molecular formula C14H14ClNO3 B2718585 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide CAS No. 1428355-07-0

2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2718585
CAS No.: 1428355-07-0
M. Wt: 279.72
InChI Key: CQBVJOZUCQNJCM-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. With the molecular formula C14H14ClNO3 and a molecular weight of 279.72 g/mol, this benzamide derivative features a furan heterocycle and a hydroxypropyl linker, a structural motif found in compounds investigated for various biological activities . The integration of a furan ring, a common pharmacophore, alongside the benzamide core, makes this molecule a valuable scaffold for the design and synthesis of novel bioactive agents. Researchers can utilize this compound as a key intermediate or a building block in structure-activity relationship (SAR) studies, particularly in the exploration of new antiprotozoal agents . Its structure is analogous to other reported benzamide derivatives that have been screened against pathogens like Plasmodium falciparum (malaria) and Leishmania donovani , suggesting its potential application in infectious disease research . The presence of the 2-chlorobenzamide group and the furan system offers multiple sites for further chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening. This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

2-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVJOZUCQNJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3-(furan-3-yl)-3-hydroxypropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 3-(furan-3-yl)-3-hydroxypropylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The chloro group and furan ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Context

Compound A : 2-Chloro-N-cyclopropyl-5-formylbenzamide ()

  • Key Features : Chloro-substituted benzamide with a cyclopropyl and formyl group.
  • Comparison : The cyclopropyl group enhances steric bulk compared to the hydroxypropyl-furan chain in the target compound. The formyl group may increase reactivity, whereas the furan in the target compound could improve π-π stacking interactions.

Compound B : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram, )

  • Key Features : Chlorophenyl and tetrahydrofuran-derived carboxamide.
  • Comparison : Both compounds incorporate furan-like moieties, but cyprofuram’s tetrahydrofuran ring is saturated, reducing aromaticity. This difference may affect metabolic stability and target binding .

Benzamide Derivatives with Heterocyclic Substituents

Compound C: N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b, )

  • Key Features: Furan-3-yl benzamide with an aminocyclopropylphenyl group.
  • Comparison: The aminocyclopropyl group introduces a basic nitrogen, enhancing solubility in acidic environments. In contrast, the target compound’s hydroxypropyl chain may improve hydrophilicity without ionization .
  • Bioactivity : Anti-LSD1 activity (IC₅₀ = 0.82 µM), suggesting the furan-3-yl group contributes to target engagement .

Compound D : 3-Chloro-N-(3-chlorophenyl)benzamide ()

  • Key Features : Dichlorinated benzamide with a 3-chlorophenyl substituent.
  • Comparison : The dual chloro groups increase lipophilicity (clogP ~3.5) compared to the target compound’s single chloro and polar hydroxypropyl-furan group. Crystallographic data (R factor = 0.047) indicate a planar amide bond, which may differ in the target due to steric effects from the hydroxypropyl chain .

Substitutions Impacting Electronic Properties

Compound E : 2-Chloro-N-[(1S)-1-formylpropyl]-3-(trifluoromethyl)benzamide ()

  • Key Features : Chiral formylpropyl group and trifluoromethyl substitution.
  • Comparison : The trifluoromethyl group is strongly electron-withdrawing, altering the benzamide’s electronic profile. The target compound’s furan (electron-rich) and hydroxy group may create a contrasting electronic environment, influencing reactivity or receptor binding .

Compound F : 3-Chloro-N-(2-isopropylphenyl)benzamide ()

  • Key Features : Chloro-benzamide with a branched isopropylphenyl group.
  • Molecular weight (273.76 g/mol) is lower than the estimated ~280 g/mol for the target compound .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
Target Compound C₁₄H₁₅ClNO₃ ~280 (estimated) 2-Cl, hydroxypropyl-furan Not reported -
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide (3b) C₂₀H₂₀ClN₃O₂ 369.85 Furan-3-yl, aminocyclopropyl Anti-LSD1 (IC₅₀ = 0.82 µM)
3-Chloro-N-(3-chlorophenyl)benzamide C₁₃H₁₀Cl₂NO 266.13 3-Cl, 3-ClPh Structural model for crystallography
Cyprofuram C₁₃H₁₃Cl₂NO₂ 298.16 Tetrahydrofuran, cyclopropane Fungicide
2-Chloro-N-[(1S)-1-formylpropyl]-3-(trifluoromethyl)benzamide C₁₂H₁₁ClF₃NO₂ 293.67 Trifluoromethyl, chiral formylpropyl Not reported

Discussion of Structural and Functional Differences

  • Hydrophilicity : The hydroxypropyl chain in the target compound likely enhances water solubility compared to lipophilic analogues like 3-Chloro-N-(3-chlorophenyl)benzamide .
  • Heterocyclic Influence : Furan-3-yl (target) vs. thiophen-2-yl (’s 4b) substituents alter electronic properties—furan’s oxygen may engage in hydrogen bonding, while thiophen’s sulfur increases lipophilicity .

Biological Activity

2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data.

Synthesis

The synthesis of 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-(furan-3-yl)-3-hydroxypropylamine in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane, followed by purification techniques such as recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary studies have shown that it exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines range from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics .

Cell LineIC50 (µM)Activity
MCF-715Cytotoxic
NCI-H46025Cytotoxic
HepG220Cytotoxic

The proposed mechanism of action involves the compound's interaction with specific molecular targets within cancer cells. It is hypothesized that the chloro group enhances binding affinity to certain enzymes or receptors involved in cell proliferation and survival pathways. This interaction may lead to the modulation of cellular signaling pathways, ultimately resulting in apoptosis or cell cycle arrest .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of furan-containing compounds, including 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative strains, supporting its potential use in treating bacterial infections.
  • Anticancer Efficacy : In a comparative analysis with other furan derivatives, this compound displayed superior cytotoxic effects against MCF-7 cells. The study utilized an MTT assay to assess cell viability post-treatment, confirming its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

The biological activity of 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can be contrasted with related compounds:

Compound NameStructure TypeIC50 (µM)Activity
N-[3-(furan-3-YL)-3-hydroxypropyl]benzamideNo chloro group>50Less active
2-Chloro-N-[3-(thiophen-3-YL)-3-hydroxypropyl]benzamideThiophene ring30Moderate activity
2-Chloro-N-[4-(furan-2-YL)-4-hydroxybutyl]benzamideDifferent functional group20Moderate activity

The presence of the chloro group in 2-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide appears to enhance its reactivity and biological activity compared to its analogs lacking this substituent.

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